KT203

描述

KT203 是一种有效且选择性的α/β水解酶结构域6 (ABHD6) 抑制剂。 它显示出潜在的抗病毒和抗炎活性,使其成为研究肺炎的宝贵化合物 。 This compound 以其高选择性和效力而闻名,在 Neuro2A 细胞中的半抑制浓度 (IC50) 值为 0.31 纳摩尔 。

准备方法

合成路线和反应条件

KT203 是通过一系列涉及形成三唑环和掺入联苯羧酸部分的化学反应合成的。合成路线通常涉及以下步骤:

三唑环的形成: 这是通过叠氮化物和炔烃之间的环加成反应实现的。

联苯羧酸的掺入: 此步骤涉及将三唑中间体与联苯羧酸衍生物偶联。

这些步骤的反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂和催化剂来促进反应。 最终产物通过柱色谱等技术纯化,以获得高纯度的 this compound 。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量和纯度,同时最大限度地降低生产成本。 这可能包括使用连续流动反应器和自动纯化系统来简化生产过程 。

化学反应分析

Structural Analogues and Reaction Pathways

KT203 is not explicitly mentioned in the provided sources, but compounds with similar naming conventions (e.g., KT195, KT123, KT125) appear in studies of piperidyl-1,2,3-triazole ureas as inhibitors of serine hydrolases like ABHD6 and DAGLβ . For example:

| Compound | Target Inhibition (ABHD6) | Selectivity Against DAGLβ | Off-Targets |

|---|---|---|---|

| KT195 | 30% (10 nM) | 0% (100 nM) | FAAH |

| KT123 | 91% (10 nM) | 91% (10 μM) | None |

| KT125 | 79% (10 nM) | 58% (10 μM) | None |

Reaction optimization for these analogues involves:

- Suzuki coupling to introduce biphenyl triazole leaving groups .

- Hydrogenation for deprotection (e.g., Pd-C/H₂ reduction of benzylcarboxyphenyl intermediates) .

Reaction Rate Analysis

While this compound-specific kinetics are unavailable, general principles for analyzing similar compounds include:

- Pseudo-first-order kinetics under excess reagent conditions, with rate laws derived from absorbance vs. time plots :

, where . - Machine learning models to predict reaction selectivity and optimal catalysts (e.g., imine reactions) .

Catalytic and Electrochemical Insights

Emerging methods for enhancing reaction efficiency, such as electrochemical potential modulation , could apply to this compound synthesis or functionalization:

- Small voltage changes (≈100–300 mV) boost acid-catalyzed thermochemical reaction rates by up to 10⁵× .

- Surface potential adjustments alter catalyst resting states, impacting reaction pathways .

Recommendations for Further Study

To characterize this compound’s reactions:

- Synthetic Routes : Use Suzuki-Miyaura cross-coupling or Huisgen cycloaddition, as seen in KT-series compounds .

- Kinetic Profiling : Employ absorbance spectroscopy or mass spectrometry to track reaction progress .

- Computational Modeling : Apply generative AI (e.g., diffusion models) to predict transition states and optimize conditions .

Data Gaps and Limitations

科学研究应用

Inhibition of Metastasis

One significant application of KT203 is in the context of pancreatic cancer. Research indicates that this compound can significantly reduce metastatic seeding in mouse models of pancreatic ductal adenocarcinoma (PDAC). In a study where human and mouse PDAC cell lines were treated with this compound prior to transplantation into mice, a marked reduction in lung metastases was observed without affecting primary tumor growth . This suggests that this compound may serve as a therapeutic agent to inhibit cancer metastasis by targeting ABHD6.

Selectivity and Safety

This compound demonstrates impressive selectivity for ABHD6 over other serine hydrolases, minimizing off-target effects that are often a concern with pharmacological agents. In vivo studies have shown that at doses up to 1 mg/kg, this compound achieves near-complete blockade of ABHD6 in the liver with minimal cross-reactivity against other enzymes . This selectivity is crucial for developing safe cancer therapeutics.

Impact on Endocannabinoid Signaling

Given its role as an ABHD6 inhibitor, this compound is also being investigated for its effects on endocannabinoid signaling pathways within the central nervous system (CNS). The modulation of these pathways has implications for treating neurological disorders such as multiple sclerosis and chronic pain .

Potential for CNS Penetration

Research indicates that certain derivatives of this compound may be developed to penetrate the blood-brain barrier effectively, making them suitable candidates for CNS-related applications . This capability could enhance therapeutic strategies for neurological conditions by increasing local concentrations of endocannabinoids.

Preclinical Studies on Cancer Metastasis

In preclinical trials involving mice treated with this compound, researchers observed a significant decrease in metastatic spread from established tumors to distant organs like the lungs. The mechanism appears to involve reduced adhesion of cancer cells to endothelial cells, which is critical for metastasis .

Drug Repurposing for Viral Infections

Recent studies have also explored this compound's potential role in inhibiting SARS-CoV-2 entry into cells. It was identified as a compound that binds to viral proteins, suggesting a possible application in managing COVID-19 infections . This highlights the versatility of this compound beyond its initial characterization as an ABHD6 inhibitor.

Conclusion and Future Directions

This compound represents a promising compound with diverse applications across cancer research and neurobiology due to its potent inhibition of ABHD6 and favorable pharmacological profile. Ongoing research aims to further elucidate its mechanisms and explore its potential in clinical settings for both oncology and neurology.

Future studies should focus on:

- Long-term safety profiles in various animal models.

- Efficacy assessments in human clinical trials.

- Development of derivatives with enhanced CNS penetration.

The continued exploration of this compound could lead to significant advancements in therapeutic strategies for challenging diseases.

作用机制

KT203 通过选择性抑制α/β水解酶结构域6 (ABHD6) 来发挥其作用。ABHD6 是一种参与脂质底物水解的酶,其被 this compound 抑制会导致特定脂质分子的积累。 这可以调节各种细胞过程和信号通路,从而导致观察到的抗病毒和抗炎作用 。

相似化合物的比较

KT203 作为 ABHD6 抑制剂,以其高选择性和效力而独树一帜。类似的化合物包括:

KT185: 另一种具有不同化学结构的有效 ABHD6 抑制剂。

KT195: 一种结构相关的化合物,具有类似的抑制活性。

KT182: 一种具有略微不同作用机制的 ABHD6 抑制剂.

生物活性

KT203 is a potent and selective inhibitor of the α/β-hydrolase domain containing 6 (ABHD6), a serine hydrolase involved in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). This compound has garnered attention for its potential therapeutic applications, particularly in neurological disorders and other conditions influenced by endocannabinoid signaling.

This compound exhibits its biological activity primarily through the inhibition of ABHD6, which plays a crucial role in the hydrolysis of 2-AG. By inhibiting this enzyme, this compound can enhance the levels of 2-AG, potentially modulating cannabinoid receptor signaling pathways. The compound has demonstrated an impressive potency with an IC50 value as low as 0.31 nM in Neuro2A cells, indicating its effectiveness in cellular models .

Efficacy in Experimental Models

Research has shown that this compound can selectively inhibit ABHD6 activity without affecting other serine hydrolases. This selectivity is critical for minimizing off-target effects and enhancing therapeutic potential. In studies involving experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound was found to be ineffective in ameliorating disease symptoms when administered peripherally. In contrast, another inhibitor, KT182, which penetrates the central nervous system (CNS), showed significant therapeutic effects .

Table 1: Comparison of ABHD6 Inhibitors

| Compound | IC50 (nM) | CNS Penetration | Efficacy in EAE |

|---|---|---|---|

| This compound | 0.31 | No | Ineffective |

| KT182 | 0.82 | Yes | Effective |

| WWL70 | Not specified | Yes | Effective |

Case Studies and Research Findings

- Study on Multiple Sclerosis : A study published in 2018 examined the effects of this compound and other ABHD6 inhibitors on EAE. While KT182 improved neurological symptoms, this compound did not show any significant therapeutic benefits despite its ability to target brain ABHD6 . This raises questions about the role of ABHD6 inhibition in treating autoimmune demyelination.

- Neuroprotection Studies : In vitro studies indicated that while KT182 could protect neurons from NMDA-induced excitotoxicity, similar protective effects were not observed with this compound. This suggests that the neuroprotective properties attributed to ABHD6 inhibition may not be universally applicable across different compounds targeting this enzyme .

- Pharmacokinetics and Selectivity : Further research highlighted that this compound is a peripherally restricted inhibitor, meaning it is designed to act outside the CNS, which may limit its effectiveness in conditions where CNS action is required .

Summary of Findings

This compound has shown significant promise as a selective inhibitor of ABHD6 with notable potency. However, its clinical efficacy appears limited due to its inability to penetrate the CNS effectively and provide therapeutic benefits in models of neurological disorders like multiple sclerosis. Future research should focus on optimizing derivatives that retain potency while improving CNS penetration.

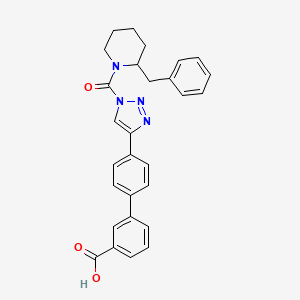

属性

IUPAC Name |

3-[4-[1-(2-benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O3/c33-27(34)24-10-6-9-23(18-24)21-12-14-22(15-13-21)26-19-32(30-29-26)28(35)31-16-5-4-11-25(31)17-20-7-2-1-3-8-20/h1-3,6-10,12-15,18-19,25H,4-5,11,16-17H2,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSCOJOXPDDHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC(=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801111173 | |

| Record name | 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402612-64-9 | |

| Record name | 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402612-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。